

A Comprehensive Technical Review of Heptylbenzene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Heptylbenzene

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Abstract

Heptylbenzene (C₁₃H₂₀), also known as 1-phenylheptane, is an aromatic hydrocarbon belonging to the alkylbenzene family. While not as extensively studied as its shorter-chain relatives like toluene or ethylbenzene, it serves as a valuable chemical intermediate and analytical standard.^[1] This technical guide provides a comprehensive review of the existing literature on **heptylbenzene**, consolidating its chemical and physical properties, outlining key synthetic methodologies, and discussing its current applications. The document also highlights the significant gaps in the literature, particularly concerning its biological activities and metabolic pathways, to guide future research endeavors.

Core Chemical and Physical Properties

Heptylbenzene is a clear, colorless liquid characterized by its high boiling point and stability under normal conditions.^{[2][3]} Its physical and chemical properties are critical for its application in chemical synthesis and analytical chemistry. These properties are summarized in the table below.

Quantitative Data Summary

The following table consolidates the key quantitative data for **n-Heptylbenzene**, gathered from various chemical databases and suppliers.

Property	Value	Source(s)
CAS Number	1078-71-3	[1][3]
Molecular Formula	C ₁₃ H ₂₀	[2]
Molecular Weight	176.30 g/mol	[2]
Appearance	Clear, colorless liquid	[2][3]
Melting Point	-48 °C	[2][3]
Boiling Point	233 °C	[1][2][3]
Density	0.86 g/mL at 25 °C	[2][3]
Refractive Index (n ²⁰ /D)	1.485	[2]
Flash Point	203 °F (95 °C)	[2]
Vapor Pressure	0.03 mmHg at 25 °C	[2]
Solubility	Insoluble in water; Soluble in organic solvents	[3]
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.	[2]

Synthesis of Heptylbenzene: Experimental Protocols

The synthesis of **n-heptylbenzene** can be approached through several classic organic chemistry reactions. The most common methods are direct Friedel-Crafts alkylation or a two-step Friedel-Crafts acylation followed by reduction. While detailed, specific protocols for **heptylbenzene** are not extensively published, the following sections provide representative methodologies based on established procedures for alkylbenzene synthesis.[4][5][6]

Protocol 1: Direct Synthesis via Friedel-Crafts Alkylation

This method involves the direct alkylation of benzene with a heptyl halide using a strong Lewis acid catalyst.^[4] A primary challenge with this approach is the potential for carbocation rearrangement, which can lead to a mixture of isomers instead of the desired n-heptyl product.^[4]^[6]

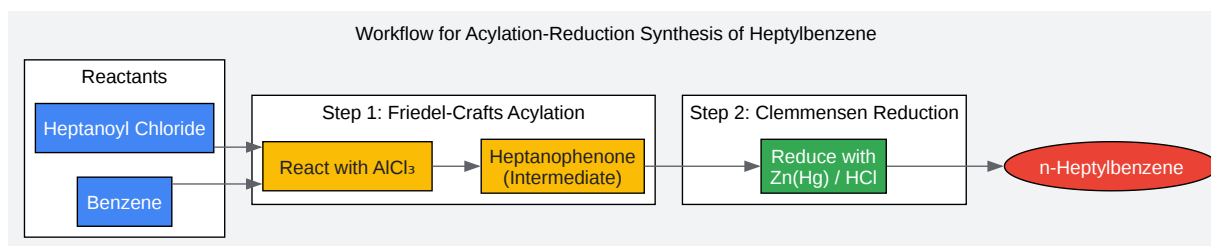
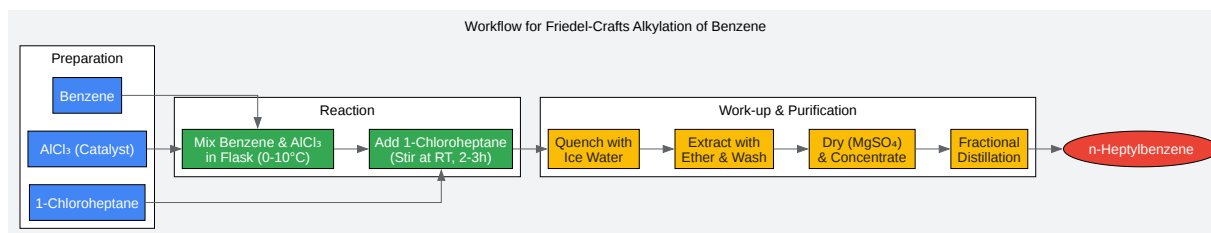
Objective: To synthesize n-**heptylbenzene** by the electrophilic aromatic substitution of benzene with 1-chloroheptane.

Reagents and Materials:

- Benzene (anhydrous)
- 1-Chloroheptane
- Aluminum chloride (AlCl_3), anhydrous
- Ice-cold water
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Setup:** Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube. Cool the flask in an ice bath.
- **Reactant Addition:** Add 5 equivalents of anhydrous benzene to the flask. While stirring, slowly add 1.2 equivalents of anhydrous aluminum chloride in portions to manage the exothermic reaction.
- **Alkylation:** Once the Lewis acid is dissolved, add 1 equivalent of 1-chloroheptane dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.
- **Quenching:** Carefully quench the reaction by slowly pouring the mixture over crushed ice and water in a separate beaker.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation to yield pure **n-heptylbenzene**.



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